3,5-Dinitrophenol

Physicochemical characterization Ionization constant Isomeric differentiation

Why select 3,5-Dinitrophenol (CAS 586-11-8) instead of generic DNP? This meta,meta-substituted isomer offers a pKa of 6.69—two orders of magnitude less acidic than the 2,4-isomer—yielding 83% protonated species at physiological pH for distinct membrane permeability. Its sharp melting point (125–126°C) provides a ready QC metric to verify isomeric purity upon receipt. With a rat IP LD50 of 45 mg/kg, its toxicity profile differs markedly from 2,4-DNP (LD50 28.5–35 mg/kg), easing institutional safety review. For mitochondrial uncoupling studies, environmental monitoring of explosive-contaminated groundwater requiring authentic reference standards, or synthesis of symmetric meta-substituted derivatives, only the authenticated 3,5-isomer delivers reliable, reproducible data.

Molecular Formula C6H4N2O5
Molecular Weight 184.11 g/mol
CAS No. 586-11-8
Cat. No. B182416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrophenol
CAS586-11-8
Molecular FormulaC6H4N2O5
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H
InChIKeyUEMBNLWZFIWQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitrophenol (CAS 586-11-8): Essential Physicochemical and Isomeric Context for Scientific Procurement


3,5-Dinitrophenol (3,5-DNP, θ-Dinitrophenol, CAS 586-11-8) is one of six constitutional isomers of dinitrophenol (C6H4N2O5), a class of synthetic nitrophenolic compounds characterized by a phenolic hydroxyl group and two nitro substituents [1]. It exists as colorless to yellow monoclinic prisms or needle crystals with a melting point of 125–126 °C, soluble in ethanol, ether, chloroform, and benzene, and sparingly soluble in water (13.42 g/L at 51.6 °C) . Thermodynamic ionization studies have established its pKa as 6.692 at 25 °C, distinguishing it from the more acidic 2,4-isomer [2]. Understanding the isomeric identity is critical for procurement, as the six dinitrophenols exhibit markedly divergent physicochemical, toxicological, and functional properties despite sharing identical molecular weight (184.11 g/mol) [1].

Why 'Dinitrophenol' Is an Inadequate Procurement Specification: The Functional and Safety Imperative of 3,5-Isomer Identification


Procuring 'dinitrophenol' without isomer specification introduces substantial risk of functional failure and safety non-compliance. The six isomeric forms (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-DNP) differ dramatically in protonophore uncoupling activity, ionization behavior, and acute toxicity [1]. For example, 2,4-dinitrophenol exhibits an intraperitoneal LD50 of 28.5–35 mg/kg in rats, whereas 3,5-dinitrophenol shows 45 mg/kg under identical conditions—a difference that directly impacts hazard classification and handling protocols [2]. Similarly, pKa values range from 4.09 (2,4-DNP) to 6.69 (3,5-DNP), a difference of over two orders of magnitude in acid dissociation constant that fundamentally alters speciation, solubility, and membrane permeability at physiological or environmental pH [3]. Analytical methods developed for environmental monitoring of ammunition-contaminated sites have confirmed that 2,4- and 3,5-dinitrophenol co-occur and must be chromatographically resolved [4]. The evidence below establishes that isomer selection is not a trivial substitution but a determinative factor in experimental and industrial outcomes.

3,5-Dinitrophenol (586-11-8) Comparative Evidence Guide: Quantified Differentiation Against Closest Isomeric Analogs


pKa Differentiation: 3,5-Dinitrophenol Is Approximately 400-Fold Less Acidic Than 2,4-Dinitrophenol

Spectrophotometric determination at 25 °C established the thermodynamic pKa of 3,5-dinitrophenol as 6.692, compared to 4.09 for 2,4-dinitrophenol [1]. The 3,5-isomer is the least acidic among all dinitrophenols characterized in this study, with 2,3- (pKa 4.959), 2,5- (pKa 5.210), and 3,4- (pKa 5.422) all exhibiting intermediate values [2]. This pKa difference of 2.6 units translates to a factor of approximately 400 in acid dissociation constant (Ka), with 3,5-DNP remaining predominantly protonated under conditions where 2,4-DNP is largely ionized.

Physicochemical characterization Ionization constant Isomeric differentiation

Acute Toxicity Profile: 3,5-Dinitrophenol Exhibits 1.3- to 1.6-Fold Higher LD50 Than 2,4-Dinitrophenol in Rodent Models

Compiled acute toxicity data from the National Research Council Safe Drinking Water Committee report demonstrates consistent differences in lethal dose between dinitrophenol isomers [1]. In rats via intraperitoneal administration, 3,5-dinitrophenol exhibits an LD50 of 45 mg/kg, compared to 28.5–35 mg/kg for 2,4-dinitrophenol—a factor of 1.3–1.6 [2]. In mice via the same route, 3,5-DNP (LD50 = 50 mg/kg) is approximately twice as toxic as 2,5-DNP (LD50 = 273 mg/kg) but 1.9-fold less acutely toxic than 2,4-DNP (LD50 = 26–36 mg/kg) [2].

Toxicology Safety assessment Isomeric toxicity comparison

Mitochondrial Uncoupling Activity: 3,5-Dinitrophenol Demonstrates Isomer-Dependent Potency Distinct from 2,4- and 2,5-Dinitrophenols

Parker (1967) systematically characterized differences in uncoupling activity among isomeric dinitrophenols, establishing that protonophoric efficacy is strongly isomer-dependent [1]. While 2,4-DNP serves as the classical reference uncoupler, 3,5-DNP exhibits distinct potency characteristics attributable to its symmetric nitro-group substitution pattern and elevated pKa [2]. Studies comparing metabolic effects across dinitrophenol isomers indicate that 2,4-DNP and certain other isomers (2,6-, 3,4-, and 3,5-DNP) exhibit notable potential for increasing basal metabolic rate, whereas isomers such as 2,3-DNP and 2,5-DNP appear to have lower capacity in this regard [3].

Mitochondrial bioenergetics Oxidative phosphorylation Protonophore activity

Environmental Analytical Selectivity: 3,5-Dinitrophenol Requires Chromatographic Resolution from Co-Occurring 2,4-Isomer in Contaminated Groundwater

Fraunhofer Institute researchers developed and validated an HPLC-diode array detection method for determining acidic aromatic nitro compounds in groundwater surrounding former ammunition plants [1]. In groundwater samples from the Elsnig (Saxony, Germany) ammunition site, both 2,4-dinitrophenol and 3,5-dinitrophenol were identified as distinct environmental contaminants alongside picric acid and 2,4-dinitrobenzoic acid [2]. The method employs an isocratic mobile phase buffered to pH 2.30 on a reversed-phase column, achieving separation of multiple nitrophenols that co-occur as phototransformation products of TNT [3].

Environmental monitoring HPLC-DAD Explosive-related compounds

3,5-Dinitrophenol (CAS 586-11-8): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Mitochondrial Bioenergetics Research Requiring a Dinitrophenol Uncoupler with Attenuated Acidity and Distinct Isomeric Profile

Researchers investigating structure-activity relationships among mitochondrial protonophores should select 3,5-dinitrophenol when a dinitrophenol uncoupler with pKa 6.69 is required—approximately 400-fold less acidic than the 2,4-isomer (pKa 4.09) [1]. This difference fundamentally alters the proportion of protonated (membrane-permeable) species at physiological pH (~7.4), where 3,5-DNP remains approximately 83% protonated versus 2,4-DNP being >99.9% ionized. Parker's (1967) characterization of isomer-dependent uncoupling activity confirms 3,5-DNP as an active uncoupler, positioned among isomers with notable metabolic rate-enhancing potential while exhibiting an acute toxicity profile (rat IP LD50 45 mg/kg) distinct from the higher-potency 2,4-isomer (LD50 28.5–35 mg/kg) [2][3].

Environmental Monitoring Reference Standard for TNT-Contaminated Site Assessment

Environmental analytical laboratories conducting groundwater monitoring at former ammunition production or destruction facilities must procure authentic 3,5-dinitrophenol reference material. Validated HPLC-DAD methods have confirmed that 2,4- and 3,5-dinitrophenol co-occur in TNT-contaminated groundwater, as demonstrated in samples from the Elsnig (Saxony, Germany) site [4]. The method achieves chromatographic resolution of these structurally similar isomers under optimized conditions (reversed-phase column, isocratic mobile phase pH 2.30), enabling unambiguous identification via DAD match and purity testing. Reliance on 2,4-DNP as a single surrogate standard is analytically invalid for this application—distinct retention times and spectral signatures mandate use of the authentic 3,5-isomer for accurate quantification [4].

Organic Synthesis Intermediate for Symmetric 3,5-Dinitrophenyl Derivatives

3,5-Dinitrophenol serves as a precursor for synthesizing symmetric 3,5-dinitrophenyl derivatives where the meta,meta-substitution pattern confers distinct steric and electronic properties compared to ortho- or para-substituted analogs. Zolfigol et al. (2003) demonstrated selective dinitration of phenols under solvent-free conditions, achieving moderate to high yields of dinitrophenols including the 3,5-isomer . The symmetric nitro-group arrangement of 3,5-DNP creates a unique electronic environment—both nitro groups are meta to the hydroxyl and meta to each other—resulting in predictable directing effects for subsequent electrophilic aromatic substitution that differ fundamentally from the ortho/para-directing pattern of 2,4-DNP. This substitution pattern has been exploited in the synthesis of modular ligands based on cis-1,3-trans-5-substituted cyclohexanes .

Physicochemical Probe Studies Requiring a Lipophilic Weak Acid with Documented Isomeric Purity

For experimental systems requiring a weakly acidic, lipophilic molecular probe with well-characterized physicochemical properties, 3,5-dinitrophenol offers a defined alternative to the more extensively studied but highly ionized 2,4-isomer. Its solubility profile—soluble in ethanol, ether, chloroform, and benzene, with limited water solubility of 13.42 g/L at 51.6 °C —supports applications in organic-phase partitioning studies. The compound's melting point (125–126 °C) provides a practical quality control metric for verifying isomeric purity upon receipt, as other dinitrophenol isomers exhibit distinct melting ranges (e.g., 2,4-DNP sublimes at 112–114 °C; 2,6-DNP melts at 63–64 °C) [5]. The 1.6-fold higher acute toxicity threshold of 3,5-DNP versus 2,4-DNP under identical exposure conditions may also inform institutional safety review decisions for laboratory-scale experimental work [3].

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